molecular formula C16H16O7 B1203681 Nanaomycin B CAS No. 52934-85-7

Nanaomycin B

Cat. No. B1203681
CAS RN: 52934-85-7
M. Wt: 320.29 g/mol
InChI Key: IRFITFGOKXSNHV-GHYDZUPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nanaomycin B is a natural product found in Streptomyces rosa with data available.

Scientific Research Applications

Antibiotic Properties

Nanaomycin B, alongside Nanaomycin A, was originally identified as new antibiotics produced by Streptomyces rosa var. notoensis. These compounds are known to inhibit mainly mycoplasmas, fungi, and Gram-positive bacteria. Nanaomycin B is a quinone-related compound with the molecular formula C16H16O7 (Tanaka, Koyama, Awaya, Marumo, & Oiwa, 1975).

Epigenetic Regulation and Cancer Therapy

Nanaomycin A, a closely related compound, has been shown to selectively inhibit DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes in human cancer cells. This suggests potential applications in cancer therapy (Kuck, Caulfield, Lyko, & Medina-Franco, 2010).

Biochemical and Molecular Studies

Further studies have elucidated the structure, biosynthesis, and mode of action of nanaomycin compounds. For instance, Nanaomycin A's mode of action on Gram-positive bacteria involves inhibiting biosyntheses of protein, DNA, RNA, and cell-wall peptidoglycan (Marumo, Kitaura, Morimoto, Tanaka, & Ōmura, 1980).

Antimicrobial and Antitumor Activities

Research has explored the antimicrobial and antitumor activities of various nanaomycins. For example, Nanaomycin K has been found to inhibit epithelial-mesenchymal transition and tumor growth in bladder cancer cells (Kitagawa, Shigemura, Ishii, Nakashima, Matsuo, Takahashi, Ōmura, Nakanishi, & Fujisawa, 2021).

Nanaomycin A in Antimalarial Action

Nanaomycin A, another related compound, has been identified as an antimalarial compound, potentially through a mechanism involving heme-dependent radical generation (Tanaka, Kamei, Otoguro, & Ōmura, 1999).

Potential in Stem Cell Research

There's also research indicating that Nanaomycin A treatment promotes hepatoblast differentiation from human induced pluripotent stem cells, which could have implications in stem cell research and regenerative medicine (Nakamae, Toba, Takayama, Sakurai, & Mizuguchi, 2018).

properties

CAS RN

52934-85-7

Product Name

Nanaomycin B

Molecular Formula

C16H16O7

Molecular Weight

320.29 g/mol

IUPAC Name

2-[(3R,10aR)-9,10a-dihydroxy-1-methyl-5,10-dioxo-1,3,4,4a-tetrahydrobenzo[g]isochromen-3-yl]acetic acid

InChI

InChI=1S/C16H16O7/c1-7-16(22)10(5-8(23-7)6-12(18)19)14(20)9-3-2-4-11(17)13(9)15(16)21/h2-4,7-8,10,17,22H,5-6H2,1H3,(H,18,19)/t7?,8-,10?,16+/m1/s1

InChI Key

IRFITFGOKXSNHV-GHYDZUPMSA-N

Isomeric SMILES

CC1[C@@]2(C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

SMILES

CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

CC1C2(C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O

synonyms

nanaomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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